molecular formula C25H26ClN3O2 B6124642 1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE

1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE

Cat. No.: B6124642
M. Wt: 435.9 g/mol
InChI Key: YIIGEADLQIYKRE-UHFFFAOYSA-N
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Description

This compound is a methanimine (Schiff base) derivative featuring a piperazine ring substituted with a 4-chlorophenyl group and an aromatic benzyloxy-methoxyphenyl moiety. The structure combines a lipophilic 4-chlorophenyl group, which is common in CNS-targeting agents, with a polar methoxy-benzyloxy phenyl ring.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methoxy-3-phenylmethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O2/c1-30-24-12-7-21(17-25(24)31-19-20-5-3-2-4-6-20)18-27-29-15-13-28(14-16-29)23-10-8-22(26)9-11-23/h2-12,17-18H,13-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIGEADLQIYKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction conditions often involve the use of palladium catalysts and boron reagents, such as disiamylborane or 9-Borabicyclo[3,3,1]-nonane (9-BBN), which are prepared in situ from BH3 .

Chemical Reactions Analysis

1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups, along with the piperazine ring, contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic functions or receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on molecular features and inferred pharmacological properties:

Compound Name Molecular Formula Molecular Weight Piperazine Substituent Aromatic Substituent Key Structural Differences
Target Compound C25H24ClN3O2 ~433.5 4-(4-Chlorophenyl) 3-(Benzyloxy)-4-methoxyphenyl Reference compound for comparison.
(E)-N-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine C24H23ClN4O 424.92 4-(4-Chlorobenzyl) 3-Phenoxyphenyl Replaces benzyloxy-methoxyphenyl with phenoxyphenyl; chlorobenzyl instead of chlorophenyl.
N-(1-(4-Methoxyphenyl)ethylidene)-4-(2-pyridinyl)-1-piperazinamine C18H22N4O 310.40 4-(2-Pyridinyl) 4-Methoxyphenyl ethylidene Smaller aromatic group; pyridinyl substitution on piperazine. No benzyloxy group.
1-[3-(Benzyloxy)-4-methoxyphenyl]-N-[4-(1-naphthylmethyl)piperazinyl]methanimine C30H31N3O2 465.60 4-(1-Naphthylmethyl) 3-(Benzyloxy)-4-methoxyphenyl Replaces chlorophenyl with bulkier naphthylmethyl group; similar aromatic substituent.
3-(4-[4-Chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine C18H18ClN5 339.83 4-(4-Chlorophenyl) Pyrrolopyridine scaffold Entirely different aromatic system (pyrrolopyridine) with fused heterocycle.

Key Observations from Structural Comparisons :

Piperazine Substitution: The 4-chlorophenyl group on the piperazine (target compound) is a hallmark of dopamine D2/3 receptor ligands (e.g., aripiprazole analogs) . In contrast, naphthylmethyl () or pyridinyl () substituents may alter receptor selectivity or solubility.

Aromatic Substituent Effects: The benzyloxy-methoxyphenyl group in the target compound and increases lipophilicity compared to phenoxyphenyl () or simpler methoxyphenyl () systems. This could enhance blood-brain barrier penetration but may also increase metabolic degradation. Pyrrolopyridine scaffolds () are associated with kinase inhibition, suggesting divergent pharmacological targets compared to the target compound.

Schiff Base Stability :

  • Methanimine linkages (target compound, –4) are prone to hydrolysis in vivo, which may limit oral bioavailability. This contrasts with stable amide or ether bonds in other analogs (e.g., –9).

Inferred Pharmacological Potential

While direct activity data for the target compound is absent, structural analogs suggest possible applications:

  • Dopamine Receptor Modulation: The 4-chlorophenyl-piperazine moiety is a known pharmacophore for D2/3 antagonism/partial agonism .

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